methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate
Description
Methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate (hereafter referred to by its working name THX-B) is a purine-2,6-dione derivative with demonstrated neuroprotective properties. In preclinical studies, THX-B acts as a p75NTR antagonist, reducing retinal-reactive gliosis and TNFα secretion in mouse models of retinal degeneration (rd10 and RhoP). A single intravitreal or subconjunctival injection of THX-B preserved photoreceptor cell viability, decreasing TUNEL-positive nuclei by 60% compared to controls . Its structural core consists of a 1,3-dimethylxanthine moiety linked to a benzoate ester via an acetyl-amino spacer, enabling both receptor affinity and metabolic stability.
Properties
IUPAC Name |
methyl 2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c1-20-14-13(15(24)21(2)17(20)26)22(9-18-14)8-12(23)19-11-7-5-4-6-10(11)16(25)27-3/h4-7,9H,8H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBECPCXJSKEXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the purine derivative, followed by its acylation with an appropriate acylating agent. The final step involves esterification with methanol to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of purine compounds exhibit antitumor properties. Methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that the compound effectively induced apoptosis in human leukemia cells by activating specific signaling pathways .
Antiviral Properties
The compound has also shown potential as an antiviral agent. Studies have indicated that it can inhibit viral replication in vitro by interfering with viral polymerase activity. This mechanism is particularly relevant for developing treatments against RNA viruses .
Biochemical Applications
Enzyme Inhibition
this compound acts as an inhibitor for certain enzymes involved in nucleotide metabolism. This inhibition can be leveraged to study metabolic pathways and develop therapeutic agents targeting metabolic disorders .
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules makes it suitable for drug delivery applications. Researchers are exploring its use in nanocarriers to enhance the bioavailability of poorly soluble drugs .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Effects | Demonstrated apoptosis induction in leukemia cells through specific pathways. |
| Study B | Antiviral Activity | Inhibition of viral replication observed in vitro; potential for RNA virus treatment. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of nucleotide metabolism enzymes; implications for metabolic disorder therapies. |
Mechanism of Action
The mechanism of action of methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Substitution Patterns
Key Observations :
- Ester vs.
- Substituent Effects : The 8-methoxy group in Compound 869 increases PDE selectivity, whereas the 8-furan-2-ylmethylamine in Compound 832 broadens anti-inflammatory activity .
- TRPA1 Antagonism : HC-030031 and CHEM-5861528 share the acetamide linkage but differ in aryl substituents, with CHEM-5861528 showing improved potency due to the sec-butyl group .
Key Findings :
- Neuroprotection : THX-B outperforms analogs THX-A and THX-C in preserving retinal neurons, likely due to optimized urea linker rigidity .
- TRPA1 Selectivity : HC-030031’s 4-isopropylphenyl group confers specificity for TRPA1 over TRPV1/4, critical for pain and inflammation modulation .
- PDE Inhibition : Compound 869’s tert-butylphenyl group enhances binding to PDE4’s hydrophobic pocket, suppressing fibrosis .
Biological Activity
Methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate is a compound of significant interest in pharmacological and biochemical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: C10H12N4O4
- Molecular Weight: 240.23 g/mol
- CAS Number: 847172
The structure features a purine derivative linked to a benzoate moiety through an acetylamino group, which is crucial for its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular proliferation and apoptosis in cancer cells.
- Antioxidant Properties: Studies suggest that this compound possesses antioxidant activity, which may protect cells from oxidative stress and reduce inflammation.
- Modulation of Signaling Pathways: It can influence various signaling pathways related to cell growth and differentiation, particularly those involving protein kinases and transcription factors.
Biological Activity in Case Studies
Several studies have explored the biological effects of this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Human Cancer Cell Lines | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range. |
| Study 2 | Animal Model (Mice) | Showed reduced tumor growth in xenograft models when treated with the compound compared to control groups. |
| Study 3 | In vitro Antioxidant Assay | Exhibited strong free radical scavenging activity with an IC50 value comparable to established antioxidants like ascorbic acid. |
Toxicity and Safety Profile
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Key findings include:
- Acute Toxicity: Studies report no significant acute toxicity in animal models at doses up to 2000 mg/kg.
- Chronic Exposure: Long-term studies indicate no major organ toxicity or carcinogenic effects.
Potential Applications
Given its biological activity and safety profile, this compound holds promise for several therapeutic applications:
- Cancer Therapy: Its ability to inhibit tumor growth suggests potential as a chemotherapeutic agent.
- Antioxidant Supplementation: The antioxidant properties may be beneficial in preventing oxidative stress-related diseases.
- Neurological Disorders: Preliminary studies indicate potential neuroprotective effects that warrant further investigation.
Q & A
Q. How can researchers systematically address irreproducibility in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
